N-Hydroxythiazole-4-carbimidoyl Chloride

Description

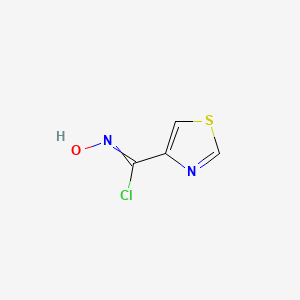

N-Hydroxythiazole-4-carbimidoyl Chloride is a heterocyclic compound featuring a thiazole core substituted with a hydroxymidoyl chloride group (–N–OH–C(Cl)=N–) at the 4-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in forming thiadiazoles, hydrazones, and other nitrogen-containing heterocycles . Its electron-deficient thiazole ring and polar functional groups enhance its utility in nucleophilic substitution reactions and metal coordination chemistry.

Properties

Molecular Formula |

C4H3ClN2OS |

|---|---|

Molecular Weight |

162.60 g/mol |

IUPAC Name |

N-hydroxy-1,3-thiazole-4-carboximidoyl chloride |

InChI |

InChI=1S/C4H3ClN2OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H |

InChI Key |

YJBQHTLWRZAKOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxythiazole-4-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with hydroxylamine and subsequent chlorination. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxythiazole-4-carbimidoyl Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of new compounds with altered functional groups.

Scientific Research Applications

N-Hydroxythiazole-4-carbimidoyl Chloride has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxythiazole-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. Research is focused on understanding these interactions at the molecular level to develop new applications and improve existing ones.

Comparison with Similar Compounds

A. Benzene-Based Analogs

- N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride ():

- Structural Difference : Replaces the thiazole ring with a benzene ring substituted by a methoxy (–OCH₃) group.

- Reactivity : The electron-donating methoxy group increases aromatic stability but reduces electrophilicity compared to the thiazole analog.

- Applications : Primarily used in agrochemical intermediates due to enhanced lipophilicity .

B. Pyrazole-Based Analogs

- N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl Chloride (): Structural Difference: Pyrazole ring (two adjacent nitrogen atoms) instead of thiazole (one nitrogen, one sulfur). Reactivity: Pyrazole’s electron-rich nature facilitates coordination with metals, whereas thiazole’s sulfur atom enhances π-acidity.

C. Oxadiazole-Based Analogs

- (E)-4-Amino-N-Hydroxy-1,2,5-Oxadiazole-3-Carbimidoyl Chloride (): Structural Difference: Oxadiazole ring (two nitrogen, one oxygen atom) with an amino substituent. Reactivity: Oxadiazoles are less aromatic but more rigid, favoring cycloaddition reactions. The amino group introduces additional hydrogen-bonding capacity. Applications: Explored in high-energy materials and antiviral agents .

2.2 Substituent Variations in Thiazole Derivatives

A. Chloro-Substituted Thiazoles

- 2-Guanidino-4-chloromethylthiazole Hydrochloride (): Structural Difference: Chloromethyl and guanidine groups on thiazole. Reactivity: The guanidine moiety enhances solubility in aqueous media, while chloromethyl enables alkylation reactions. Applications: Investigated in kinase inhibitors and antimicrobial agents .

B. Carbaldehyde-Substituted Thiazoles

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.